molecular formula C9H9F3O B1305678 2-Methyl-3-(trifluoromethyl)benzyl alcohol CAS No. 261952-12-9

2-Methyl-3-(trifluoromethyl)benzyl alcohol

Cat. No. B1305678
CAS No.: 261952-12-9
M. Wt: 190.16 g/mol
InChI Key: OCUGIKIVMHDQQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08138340B2

Procedure details

To a sol. of 2-methyl-3-trifluoromethylbenzyl alcohol (0.500 g, 2.63 mmol) in CH2Cl2 (25 mL) was added activated MnO2 (2.29 g, 26.3 mmol). After stirring for 72 h, the mixture was filtered over Celite, and the solvents were removed under reduced pressure. The aldehyde is used in the next step without further purification. 1H NMR (CDCl3) δ 10.40 (s, 1H), 8.00 (d, 1H), 7.85 (d, 1H), 7.45 (t, 1H), 2.8 (s, 3H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
2.29 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:9]([C:10]([F:13])([F:12])[F:11])=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4][OH:5]>C(Cl)Cl.O=[Mn]=O>[CH3:1][C:2]1[C:9]([C:10]([F:11])([F:12])[F:13])=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
CC1=C(CO)C=CC=C1C(F)(F)F
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
2.29 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered over Celite
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The aldehyde is used in the next step without further purification

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
Smiles
CC1=C(C=O)C=CC=C1C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.